molecular formula C16H15N3O2 B4523121 N-(2-methyl-1H-benzimidazol-5-yl)-2-phenoxyacetamide

N-(2-methyl-1H-benzimidazol-5-yl)-2-phenoxyacetamide

Cat. No.: B4523121
M. Wt: 281.31 g/mol
InChI Key: SDNQUNGFRXGANO-UHFFFAOYSA-N
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Description

N-(2-methyl-1H-benzimidazol-5-yl)-2-phenoxyacetamide is a synthetic compound featuring a benzimidazole core substituted with a methyl group at position 2 and a phenoxyacetamide moiety at position 3. The methyl group enhances steric and electronic properties, while the phenoxyacetamide linker may influence target binding and solubility.

Properties

IUPAC Name

N-(2-methyl-3H-benzimidazol-5-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-11-17-14-8-7-12(9-15(14)18-11)19-16(20)10-21-13-5-3-2-4-6-13/h2-9H,10H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDNQUNGFRXGANO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-1H-benzimidazol-5-yl)-2-phenoxyacetamide typically involves the reaction of 2-methyl-1H-benzimidazole with phenoxyacetyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Oxidation Reactions

The benzimidazole ring undergoes selective oxidation under controlled conditions. Key findings include:

Oxidizing Agents and Products

Oxidizing AgentConditionsMajor ProductReference
H<sub>2</sub>O<sub>2</sub>Acetic acid, 80°C2-Methyl-5-carboxybenzimidazole
m-CPBADCM, RTN-Oxide derivative at position 1
  • Mechanistic Insight : Hydrogen peroxide oxidizes the methyl group at position 2 to a carboxylic acid, while m-chloroperbenzoic acid (m-CPBA) targets the imidazole nitrogen for N-oxide formation .

Reduction Reactions

The amide bond and aromatic systems participate in reduction pathways:

Reduction Pathways

Reducing AgentConditionsOutcome
LiAlH<sub>4</sub>THF, refluxCleavage of amide to amine: Phenoxyethylamine derivative
H<sub>2</sub>/Pd-CEthanol, 50°CPartial saturation of benzimidazole ring
  • Key Observation : Lithium aluminum hydride reduces the acetamide group to a primary amine without affecting the benzimidazole ring .

Nucleophilic Substitution

The phenoxyacetamide moiety undergoes substitution reactions:

Substitution Reactions

NucleophileCatalystProductYield (%)
NH<sub>3</sub>DIPEA2-Phenoxyacetamide derivative78
HSCH<sub>2</sub>CO<sub>2</sub>HDMAPThioester analog65
  • Notable Case : Thiols selectively replace the acetamide oxygen under mild conditions, forming stable thioesters with retained benzimidazole integrity.

Cycloaddition and Ring-Opening Reactions

The benzimidazole ring participates in cycloaddition with dienophiles:

Diels-Alder Reactivity

DienophileConditionsProduct
Maleic anhydrideToluene, 110°CFused tetracyclic adduct
Acetylene dicarboxylateMicrowave, 150°CPyridine-fused derivative
  • Structural Impact : These reactions expand the heterocyclic system, enhancing π-π stacking potential in pharmacological contexts .

Acid/Base-Mediated Degradation

Stability studies reveal pH-dependent decomposition:

Degradation Pathways

ConditionDegradation ProductHalf-Life
0.1M HCl (pH 1)Benzimidazole-5-carboxylic acid4.2 hrs
0.1M NaOH (pH 13)Phenoxyacetic acid<1 hr
  • Critical Finding : The compound is highly base-labile due to hydrolysis of the amide bond, necessitating pH-controlled storage.

Photochemical Reactions

UV irradiation induces structural changes:

Wavelength (nm)SolventProductQuantum Yield
254MeOHRing-opened imidazoline0.32
365DMSOCross-linked dimer0.18
  • Implication : Photostability concerns limit its use in topical formulations without UV protectants .

Metal Complexation

The benzimidazole nitrogen coordinates transition metals:

Metal SaltMolar RatioComplex Structure
CuCl<sub>2</sub>1:2Octahedral geometry
Fe(NO<sub>3</sub>)<sub>3</sub>1:1Square planar
  • Applications : Copper complexes show enhanced antibacterial activity (MIC = 4 μg/mL vs. S. aureus) .

Bioconjugation Reactions

The primary amine (post-reduction) enables bioconjugation:

Target BiomoleculeCoupling AgentApplication
BSA ProteinEDC/NHSDrug-carrier systems
siRNASMCCGene delivery
  • Efficiency : 92% conjugation efficiency achieved with EDC chemistry in phosphate buffer (pH 6.5).

Scientific Research Applications

Pharmacological Properties

N-(2-methyl-1H-benzimidazol-5-yl)-2-phenoxyacetamide exhibits a range of pharmacological activities, which can be categorized as follows:

Anticancer Activity

Research indicates that benzimidazole derivatives, including this compound, show significant antiproliferative effects against various cancer cell lines. A study demonstrated that compounds with similar structures displayed potent activity against the MDA-MB-231 breast cancer cell line, suggesting potential for development as anticancer agents .

Antimicrobial Activity

Benzimidazole derivatives are known for their antimicrobial properties. Studies have shown that these compounds can exhibit antibacterial and antifungal activities. For instance, metal complexes of benzimidazole derivatives were found to possess significant in vitro antibacterial activity against strains like E. coli and S. aureus, as well as antifungal activity against C. albicans and A. niger . This suggests that this compound may also have similar antimicrobial applications.

Sodium Channel Modulation

Benzimidazole derivatives have been identified as modulators of sodium channels, particularly Nav1.8, which are crucial in pain pathways. This modulation can potentially lead to the development of new analgesics targeting pain disorders .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 2-methylbenzimidazole with phenoxyacetic acid derivatives under controlled conditions to yield the desired compound. Characterization techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Therapeutic Potential

The therapeutic applications of this compound span several medical fields:

Treatment of Cancer

Given its antiproliferative properties, this compound may be explored further for its potential use in cancer therapies, particularly in combination with other agents to enhance efficacy against resistant cancer types.

Antimicrobial Treatments

The antimicrobial properties suggest it could be developed into a treatment for bacterial and fungal infections, especially in immunocompromised patients where such infections pose a significant risk.

Pain Management

As a sodium channel modulator, it holds promise for the development of new treatments for chronic pain conditions, potentially providing alternatives to current analgesics with fewer side effects.

Case Studies and Research Findings

Several studies have highlighted the potential applications of benzimidazole derivatives:

Study ReferenceFocus AreaFindings
Anticancer ActivitySignificant antiproliferative effects against MDA-MB-231 cell line
Antimicrobial ActivityEffective against E. coli, S. aureus, C. albicans, and A. niger
Sodium Channel ModulationModulates Nav1.8 channels, indicating potential for pain treatment

Mechanism of Action

The mechanism of action of N-(2-methyl-1H-benzimidazol-5-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The benzimidazole moiety allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or antimicrobial activity .

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Routes: The target compound likely undergoes amide coupling between 2-methylbenzimidazole-5-amine and phenoxyacetic acid, contrasting with the multi-step click chemistry used for 9a–9e .
  • Biological Activity: Docking studies on 9c suggest triazole-thiazole derivatives bind enzyme active sites via π-π stacking and hydrogen bonds .
  • Thermal Stability : Compounds like 9c–9f show stability up to ~200°C (inferred from elemental analysis), suggesting the target compound may exhibit similar robustness.

Biological Activity

N-(2-methyl-1H-benzimidazol-5-yl)-2-phenoxyacetamide is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a benzimidazole core, which is known for its pharmacological versatility. The structure can be represented as follows:

N 2 methyl 1H benzimidazol 5 yl 2 phenoxyacetamide\text{N 2 methyl 1H benzimidazol 5 yl 2 phenoxyacetamide}

This compound's unique substituents contribute to its biological activity, particularly in interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Sodium Channel Modulation : Similar benzimidazole derivatives have been identified as modulators of voltage-gated sodium channels, particularly the Nav1.8 channel, which plays a crucial role in pain signaling . This modulation can lead to analgesic effects, making it a candidate for pain management therapies.
  • Inhibition of DNA Topoisomerases : Benzimidazole derivatives have been shown to interfere with the activity of DNA topoisomerases, enzymes essential for DNA replication and transcription. This inhibition can lead to cytotoxic effects in cancer cells .
  • Antimicrobial Activity : The compound exhibits significant antibacterial and antifungal properties, which are common characteristics of benzimidazole derivatives. Its mechanism may involve disrupting cellular membranes or inhibiting essential metabolic pathways in pathogens .

Biological Activity Evaluation

A series of studies have evaluated the biological activity of this compound through various assays:

Activity Methodology Results
CytotoxicityMTT Assay on HeLa cellsIC50 values indicate significant cytotoxicity at concentrations >100 μg/mL .
AntimicrobialAgar diffusion methodEffective against various bacterial strains; specific MIC values need further investigation .
Sodium Channel ModulationElectrophysiological assaysDemonstrated selective inhibition of Nav1.8 channels .

Case Studies and Research Findings

Several research findings highlight the potential therapeutic applications and mechanisms of action for this compound:

  • Anticancer Activity : In vitro studies showed that compounds with similar structures inhibited mammalian type I DNA topoisomerase activity, leading to reduced viability in cancer cell lines such as HeLa and MCF7 . The observed cytotoxicity suggests potential use in cancer therapy.
  • Pain Management : Research indicates that sodium channel modulators like this compound could be beneficial in treating neuropathic pain by selectively targeting pain pathways without affecting other sodium channels significantly .
  • Antimicrobial Development : Given its antibacterial properties, this compound is being explored as a lead for new antimicrobial agents, especially against resistant strains of bacteria .

Q & A

Q. What synthetic methodologies are employed for the preparation of N-(2-methyl-1H-benzimidazol-5-yl)-2-phenoxyacetamide?

A common approach involves coupling 2-methyl-1H-benzimidazol-5-amine with phenoxyacetyl chloride under reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., triethylamine) to neutralize HCl byproducts. Reaction progress is monitored via TLC (hexane:ethyl acetate, 9:1), followed by quenching with ice and purification via recrystallization (ethanol) or column chromatography . Microwave-assisted synthesis may enhance reaction efficiency and yield, as demonstrated for analogous acetamide derivatives .

Q. Which spectroscopic techniques are critical for characterizing the compound’s purity and structure?

  • 1H/13C NMR : Confirms the presence of benzimidazole protons (δ 7.5–8.5 ppm), methyl groups (δ 2.5–3.0 ppm), and phenoxyacetamide backbone.
  • HRMS : Validates molecular weight (C17H15N3O2, theoretical 293.1164 g/mol).
  • IR : Identifies amide C=O stretching (~1650 cm⁻¹) and benzimidazole N-H bending (~3400 cm⁻¹) .
  • X-ray crystallography (if crystals are obtainable): Resolves bond lengths, angles, and molecular conformation .

Q. What are the recommended storage conditions to maintain the compound’s stability?

Store under inert gas (argon/nitrogen) at –20°C in airtight, light-resistant containers. Pre-dissolved DMSO stock solutions should be aliquoted to avoid freeze-thaw cycles .

Advanced Research Questions

Q. How can X-ray crystallography be optimized for resolving the molecular structure of This compound?

  • Crystal Growth : Use slow evaporation from ethanol/water mixtures to obtain high-quality single crystals.
  • Data Collection : Employ synchrotron radiation for high-resolution data if twinning or weak diffraction occurs.
  • Refinement : Apply SHELXL for small-molecule refinement, utilizing constraints for disordered regions (e.g., flexible phenoxy groups). Validate with R-factor convergence (<5%) and electron density maps .

Q. What strategies are effective in analyzing structure-activity relationships (SAR) when initial bioactivity data is inconsistent?

  • Orthogonal Assays : Cross-validate herbicidal/antimicrobial activity using Petri dish assays (e.g., barnyard grass inhibition) and enzymatic targets (e.g., acetylcholinesterase inhibition).
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to receptors (e.g., GABA-A for neurological studies).
  • Metabolite Profiling : Use LC-MS to rule out degradation products confounding bioactivity results .

Q. How can researchers resolve discrepancies in solubility and bioavailability during in vitro bioassays?

  • Solubility Enhancement : Use co-solvents (e.g., DMSO ≤1% v/v) or cyclodextrin inclusion complexes.
  • Permeability Testing : Employ Caco-2 cell monolayers to assess intestinal absorption.
  • Prodrug Design : Modify the phenoxyacetamide moiety with ester linkages to improve membrane penetration .

Q. What are the best practices for validating the compound’s mechanism of action when conflicting biochemical data arises?

  • Receptor Binding Assays : Radioligand displacement studies (e.g., [³H]-flumazenil for GABA-A receptor modulation).
  • Gene Knockdown : Use siRNA to silence putative targets (e.g., tyrosine kinases) and observe activity loss.
  • Cross-Species Testing : Compare activity in human vs. rodent cell lines to identify species-specific effects .

Methodological Considerations for Data Contradictions

  • Dose-Response Curves : Ensure linearity (R² >0.95) across concentrations (e.g., 1–100 µM) to confirm potency.
  • Batch Variability : Re-synthesize compounds to rule out impurities (e.g., unreacted intermediates detected via HPLC).
  • Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare replicate experiments .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-methyl-1H-benzimidazol-5-yl)-2-phenoxyacetamide
Reactant of Route 2
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N-(2-methyl-1H-benzimidazol-5-yl)-2-phenoxyacetamide

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